3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile

Beschreibung

Chemical Classification and Nomenclature

Chemical Classification :

- Class : Substituted indole derivative

- Subclass : N-protected indole carboxamide

- Functional Groups :

- Indole core (bicyclic aromatic system)

- Tert-butoxycarbonyl (Boc) protecting group

- 4-Chlorobutyl side chain

- Cyano group at position 5

Nomenclature :

- IUPAC Name : tert-Butyl 3-(4-chlorobutyl)-5-cyanoindole-1-carboxylate

- CAS Registry Number : 1796928-27-2

- Molecular Formula : C₁₈H₂₁ClN₂O₂

- Molecular Weight : 332.828 g/mol

- SMILES : CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)CCCCCl

- InChI Key : LDWJWZMNGNIYLM-UHFFFAOYSA-N

Synonyms :

- 3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile

- 1-Boc-3-(4-chlorobutyl)-5-cyanoindole

Structural Features and Functional Groups

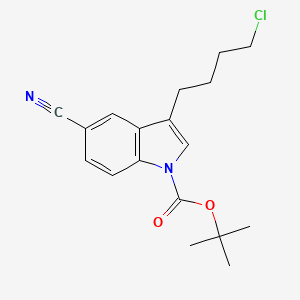

The molecule’s architecture comprises four critical components (Figure 1):

- Indole Core : A bicyclic structure with a pyrrole ring fused to a benzene ring.

- Boc Group : The tert-butoxycarbonyl moiety at position 1 serves as a protective group for the indole nitrogen, enhancing stability during synthetic reactions .

- 4-Chlorobutyl Chain : A chlorinated alkyl substituent at position 3, providing a site for nucleophilic substitution or cross-coupling reactions .

- Cyano Group : A nitrile (-C≡N) at position 5, contributing to electronic effects and serving as a potential handle for further functionalization .

Key Structural Data :

Position in Indole Chemistry Research

Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules. This compound’s utility arises from:

1. Intermediate in Drug Synthesis :

- Critical precursor for Vilazodone , a serotonin antagonist and reuptake inhibitor (SARIs) antidepressant .

- The Boc group facilitates selective reactions at other positions, avoiding unwanted side reactions at the indole nitrogen .

2. Role in Protecting Group Strategies :

- The Boc group is selectively removable under acidic conditions (e.g., trifluoroacetic acid), enabling stepwise synthesis of complex indole derivatives .

3. Versatility in Functionalization :

Historical Context and Development

Synthetic Evolution :

- Early Methods : Initial routes involved Friedel-Crafts alkylation of 5-cyanoindole with 4-chlorobutyl chloride, using Lewis acids like aluminum chloride .

- Modern Refinements : Catalytic methods employing palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) have improved yield and regioselectivity .

Industrial Production :

- Scale-Up Challenges : Optimized conditions (e.g., dichloromethane/nitromethane solvent systems, nitrogen atmosphere) minimize byproducts like over-alkylated indoles .

- Yield Improvements : Patent CN102659660B reports a 79% yield via a stepwise Boc protection and alkylation sequence .

Research Milestones :

Eigenschaften

IUPAC Name |

tert-butyl 3-(4-chlorobutyl)-5-cyanoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c1-18(2,3)23-17(22)21-12-14(6-4-5-9-19)15-10-13(11-20)7-8-16(15)21/h7-8,10,12H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWJWZMNGNIYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The preparation of tert-butyl 3-(4-chlorobutyl)-5-cyanoindole-1-carboxylate involves several synthetic routes. One common method includes the condensation of 1-(2-nitro-5-cyano)phenyl-5-chloro-n-pentane with a methylene reagent, followed by a reduction-cyclization reaction to form the desired indole compound . This method is advantageous due to its use of readily available raw materials, simple preparation steps, and high product yield and purity. The process is also environmentally friendly, producing minimal waste acid and wastewater, making it suitable for industrial production .

Analyse Chemischer Reaktionen

3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobutyl side chain, using reagents like sodium methoxide or potassium tert-butoxide.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a key intermediate in the synthesis of drugs, particularly those targeting neurological disorders.

Industry: The compound is used in the development of new materials and chemical processes, owing to its unique chemical properties.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(4-chlorobutyl)-5-cyanoindole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. For example, it may inhibit the reuptake of neurotransmitters, leading to increased levels of these chemicals in the brain and potential therapeutic effects for neurological disorders.

Vergleich Mit ähnlichen Verbindungen

3-(4-Chlorobutyl)-1H-indole-5-carbonitrile

- Structure : Lacks the Boc group at the indole nitrogen.

- Applications : Key intermediate in Vilazodone synthesis via reductive amination with 5-(piperazin-1-yl)benzofuran-2-carboxamide .

- Physical Properties :

- Synthesis: Produced via reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile using NaBH₄ or BH₃·THF in a continuous flow process (yield: >90%, purity: >99%) .

- Safety : Hazard statement H302 (harmful if swallowed) .

3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile

3-(4-Chlorobutanoyl)-1-tosyl-1H-indole-5-carbonitrile (CAS 1398358-62-7)

- Structure: Tosyl (tosyl = para-toluenesulfonyl) group at the indole nitrogen and a chlorobutanoyl chain.

- Comparison :

Vilazodone Intermediate 8 (Unprotected Indole)

- Structure : Identical to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile but used directly in drug synthesis.

- Utility : Reacts with benzofuran carboxamide to form Vilazodone, a serotonin reuptake inhibitor and 5-HT1A receptor partial agonist .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings and Industrial Relevance

Synthetic Efficiency : The Boc-protected derivative offers advantages in multi-step syntheses by preventing side reactions at the indole nitrogen. However, its industrial use is less documented compared to the unprotected intermediate, which is mass-produced for Vilazodone (Viibryd®) .

Process Optimization : Continuous flow synthesis of the unprotected compound achieved >90% yield and >99% purity, reducing impurities and bypassing purification steps . Similar methodologies could be adapted for Boc-protected analogs.

Safety and Handling : The Boc group may reduce acute toxicity compared to the unprotected indole, which carries H302 hazards .

Biologische Aktivität

3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile is a synthetic compound with potential applications in pharmacology. Its structure, which includes an indole moiety and a chloroalkyl substituent, suggests that it may exhibit significant biological activity. This article reviews the biological activity of this compound based on available research findings, synthesis methods, and case studies.

- Molecular Formula : C13H13ClN2

- Molecular Weight : 232.71 g/mol

- CAS Number : 143612-79-7

- Purity : >97% (GC) .

Synthesis Methods

The synthesis of 3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile involves several steps, including the reaction of 4-chlorobutyl chloride with indole derivatives under controlled conditions. The production process has been optimized to improve yield and purity, addressing challenges related to industrial-scale synthesis .

Anticancer Activity

Research has indicated that indole derivatives, including 3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile, may possess anticancer properties. Indoles are known to interact with various cellular pathways involved in cancer progression. For instance, studies have shown that certain indole derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines .

The proposed mechanism of action for indole derivatives involves:

- Inhibition of Kinases : Indoles can inhibit specific kinases that are crucial for cancer cell survival and proliferation.

- Modulation of Gene Expression : These compounds may influence the expression of genes associated with apoptosis and cell cycle regulation .

Study 1: In Vitro Analysis

A recent study evaluated the cytotoxic effects of various indole derivatives, including 3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile, on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, suggesting significant anticancer potential.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile | HeLa | 15 |

| Control (DMSO) | HeLa | >100 |

Study 2: In Vivo Efficacy

An animal model study investigated the efficacy of this compound in tumor-bearing mice. The compound was administered at varying doses, resulting in a marked reduction in tumor size compared to control groups. This suggests that the compound not only inhibits tumor growth but may also enhance survival rates in treated subjects .

Q & A

Q. What synthetic routes are available for preparing 3-(4-Chlorobutyl)-1-(tert-butyloxycarbonyl)indole-5-carbonitrile, and what are their key advantages?

The compound is synthesized via reductive deoxygenation of intermediates like 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile. A continuous flow process using a stirred tank reactor (CSTR) with sodium borohydride or borane·THF and FeCl₃ as catalysts yields high-purity product (99% purity) without requiring further purification. This method enhances safety, reduces impurities, and achieves higher yields (85–90%) compared to traditional batch processes .

Q. What safety protocols are critical when handling this compound?

The compound is classified as harmful if swallowed, inhaled, or in contact with skin (H302, H312, H332) and causes skin/eye irritation (H315, H319). Key precautions include:

Q. How should the compound be stored to maintain stability?

Storage under inert gas (e.g., nitrogen) at 2–8°C is recommended to prevent degradation. While some sources suggest room temperature storage, maintaining temperatures below 15°C optimizes long-term stability .

Advanced Research Questions

Q. How does a continuous flow reactor improve the synthesis of this compound compared to batch methods?

Continuous flow systems (e.g., CSTR) enable precise control over reaction parameters (residence time, mixing efficiency), minimizing side reactions like over-reduction or impurity formation. This method reduces exposure to hazardous intermediates (e.g., chlorobutane derivatives) and achieves consistent product quality at scale, critical for pharmaceutical intermediates .

Q. What mechanistic role does FeCl₃ play in the reductive deoxygenation step during synthesis?

FeCl₃ acts as a Lewis acid catalyst, facilitating the activation of the carbonyl group in 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile. This enhances the reducing efficiency of NaBH₄ or borane·THF, enabling selective conversion to the chlorobutyl derivative while suppressing competing pathways (e.g., dehalogenation). Optimization studies show FeCl₃ increases reaction rates by 30–40% compared to uncatalyzed systems .

Q. How is this compound utilized in the synthesis of Vilazodone, and what structural features make it a critical intermediate?

The compound serves as a key precursor in Vilazodone synthesis, where the 4-chlorobutyl side chain undergoes nucleophilic substitution with 5-(piperazin-1-yl)benzofuran-2-carboxamide to form the final drug structure. The tert-butyloxycarbonyl (Boc) group protects the indole nitrogen during subsequent reactions, ensuring regioselectivity and minimizing unwanted side reactions .

Q. What analytical methods are recommended to resolve discrepancies in reported physical properties (e.g., melting points)?

Discrepancies in melting points (e.g., 98–102°C vs. 100°C) may arise from polymorphic forms or impurities. Researchers should employ differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC) to verify purity and crystallinity. Cross-referencing with multiple sources (e.g., TCI Chemicals, Ashford’s Dictionary) ensures data reliability .

Methodological Considerations

Q. How can researchers optimize reaction conditions for scaling up synthesis while maintaining yield and purity?

- Parameter Screening : Use design-of-experiments (DoE) to optimize temperature, catalyst loading, and stoichiometry.

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to track intermediate conversion.

- Workflow Integration : Combine continuous flow with downstream purification (e.g., inline filtration) to streamline production .

Q. What strategies mitigate risks during handling of hazardous intermediates in the synthesis pathway?

- Containment Systems : Use closed reactors to minimize exposure to volatile chlorinated intermediates.

- Waste Management : Neutralize reactive byproducts (e.g., excess NaBH₄) with aqueous HCl before disposal.

- Automation : Employ robotic systems for high-throughput screening to reduce manual handling .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., dimethylformamide vs. other solvents) be addressed in formulation studies?

While the compound is reported soluble in dimethylformamide (DMF), discrepancies in other solvents (e.g., THF, ethanol) may reflect differences in purity or crystallinity. Researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.